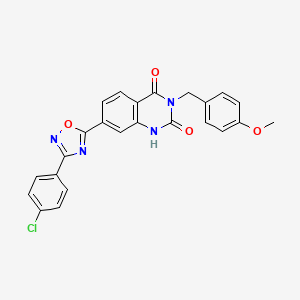

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Description

7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 7 and a 4-methoxybenzyl moiety at position 2. Its molecular formula is C24H17ClN4O4, with a molecular weight of 460.9 g/mol. The Smiles notation is COc1ccc(cc1)Cn1c(=O)[nH]c2cc(-c3nc(-c4ccc(Cl)cc4)no3)ccc2c1=O, highlighting the para-substitution of the methoxy group on the benzyl ring and the 4-chlorophenyl group on the oxadiazole ring.

Properties

Molecular Formula |

C24H17ClN4O4 |

|---|---|

Molecular Weight |

460.9 g/mol |

IUPAC Name |

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17ClN4O4/c1-32-18-9-2-14(3-10-18)13-29-23(30)19-11-6-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-4-7-17(25)8-5-15/h2-12H,13H2,1H3,(H,26,31) |

InChI Key |

KGTUMIGKTYKTLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

Quinazoline core synthesis: The quinazoline core can be synthesized by cyclization of an appropriate anthranilic acid derivative with formamide or other suitable reagents.

Coupling reactions: The final step involves coupling the oxadiazole and quinazoline moieties, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

This compound is primarily recognized for its anticancer properties . Quinazoline derivatives, including this compound, have been shown to inhibit various cancer cell lines through multiple mechanisms. Notably, the presence of the oxadiazole moiety enhances its cytotoxicity against cancer cells by promoting apoptosis and inhibiting cell proliferation.

Pharmacological Implications

Beyond its anticancer potential, this compound exhibits a range of pharmacological activities:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains. The quinazoline structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Anti-inflammatory Effects : Quinazolines are known for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

-

Oxadiazole Derivatives in Cancer Research :

A study highlighted that oxadiazole derivatives exhibit significant cytotoxicity through various pathways. The specific substitutions on the phenyl ring were found to enhance activity, suggesting that the compound under review fits this profile with promising results in further development . -

Quinazoline Derivatives Against Bacteria :

Research focused on quinazoline derivatives as potential antibacterial agents indicated that modifications in their structure can lead to enhanced antimicrobial activity. The study evaluated several derivatives against Gram-positive and Gram-negative bacteria and found notable effectiveness .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomer: 3-(2-Methoxybenzyl) Analogue

The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4) differs only in the methoxy group’s position (2-methoxybenzyl vs. 4-methoxybenzyl). Key distinctions include:

- Electronic Effects: The para-methoxy group in the target compound enhances electron-donating resonance effects, improving π-π stacking with aromatic residues in biological targets.

- Molecular Geometry : The para-substitution allows for a planar arrangement, whereas ortho-substitution disrupts symmetry, as evidenced by NMR and crystallographic data in related oxadiazole-quinazoline hybrids .

Thiophene-Substituted Oxadiazole Derivative

The compound 3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS: 1206992-30-4) replaces the 4-chlorophenyl group with a thiophen-2-yl moiety. Key differences:

- Electron Density : The thiophene’s electron-rich aromatic system contrasts with the electron-deficient 4-chlorophenyl group, altering interactions with hydrophobic binding pockets.

Heterocyclic Analogues with Triazole and Benzoxazole Cores

The triazole-thione derivative 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares a chlorophenyl substituent but diverges in core structure. Notable contrasts:

- Hydrogen-Bonding Capacity : The triazole-thione’s C=S group (IR: 1243 cm⁻¹) provides stronger hydrogen-bond acceptor properties compared to the oxadiazole’s N-O groups, which may influence target selectivity .

- Synthetic Complexity : The quinazoline-dione core requires multi-step cyclization, while triazole-thiones are synthesized via simpler thioacylation routes .

Structural and Functional Implications

Table: Comparative Analysis of Key Compounds

Research Findings and Hypotheses

- Bioactivity : While specific biological data for the target compound are unavailable, analogues like the thiophene derivative show enhanced cytotoxicity in preliminary screens, likely due to improved membrane interaction .

- Synthetic Accessibility: The 4-methoxybenzyl group’s para-substitution simplifies purification compared to ortho-isomers, as noted in crystallographic studies of similar oxadiazole derivatives .

- Thermodynamic Stability : The quinazoline-dione core’s rigidity, combined with oxadiazole’s resonance stability, suggests higher thermal stability compared to triazole-thiones, which degrade at lower temperatures .

Biological Activity

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, supported by data tables and relevant case studies.

- Molecular Formula : C20H19ClN6O2

- Molecular Weight : 410.86 g/mol

- CAS Number : 1775510-97-8

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline and oxadiazole possess significant antimicrobial properties. For instance, the compound showed notable inhibition against various strains of bacteria and fungi:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Candida albicans | 11 | 77 |

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 10 | 75 |

The above data indicates that the compound exhibits moderate to strong activity against these pathogens, surpassing the efficacy of standard antibiotics like ampicillin in certain tests .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results from these studies are summarized in the following table:

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| MCF-7 | 100 | 15.25 |

| HeLa | 100 | 7.52 |

The compound exhibited a significant cytotoxic effect on both cell lines, with lower IC50 values indicating higher potency against HeLa cells compared to MCF-7 cells. This suggests a promising avenue for further research into its application as an anticancer agent .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the oxadiazole moiety is particularly noteworthy as it has been associated with enhanced biological activity due to its ability to form hydrogen bonds and interact with cellular targets effectively. Additionally, quinazoline derivatives have been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

- Cytotoxic Evaluation : A study focused on synthesizing quinazolinone derivatives containing oxadiazole demonstrated that compounds with specific substitutions showed varying degrees of cytotoxicity against cancer cell lines. The findings indicated that electron-donating groups significantly enhance anticancer activity .

- Antimicrobial Testing : In another study, quinazoline derivatives were tested against a panel of microbial strains. The results highlighted that compounds with chlorophenyl substitutions exhibited superior antimicrobial effects compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, and how can reaction efficiency be optimized?

- Methodology :

-

Knoevenagel Condensation : Utilize diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst/medium at room temperature for cyclization, as demonstrated for structurally similar thiazolidinediones. This method offers moderate-to-good yields and avoids harsh conditions .

-

Cyclization Strategies : For oxadiazole formation, employ aryl isothiocyanates with thiourea intermediates under acidic conditions, followed by purification via column chromatography. Monitor reaction progress using TLC with UV visualization .

-

Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to active methylene compounds) and reuse DIPEAc for up to four cycles to reduce costs .

- Key Data :

| Reaction Step | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Knoevenagel | DIPEAc | RT | 60–75 |

| Oxadiazole | HCl/EtOH | Reflux | 45–55 |

Q. How can the structural identity and purity of this compound be validated?

- Methodology :

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of the oxadiazole and quinazoline moieties. Use programs like SHELX for refinement .

- Spectroscopic Analysis : Combine -/-NMR to verify substituent positions (e.g., 4-chlorophenyl at C7) and LC-MS for molecular weight confirmation (expected [M+H] ≈ 475 g/mol) .

- Purity Assessment : Perform HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Methodology :

-

Analog Synthesis : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on bioactivity .

-

Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or PPAR-γ, focusing on hydrogen bonding with the oxadiazole ring .

-

Biological Assays : Test analogs in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) with IC determination via spectrophotometric methods .

Q. What experimental strategies resolve contradictions in reported bioactivity data for quinazoline-dione derivatives?

- Methodology :

- Standardized Protocols : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC values .

- Metabolic Stability Testing : Use liver microsomes to identify if discrepancies arise from differential metabolite formation .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME to assess solubility, CYP450 inhibition, and blood-brain barrier penetration. Prioritize analogs with >30% oral bioavailability .

- DFT Calculations : Calculate HOMO-LUMO gaps to predict oxidative stability, particularly for the oxadiazole ring .

- Molecular Dynamics : Simulate binding persistence in PPAR-γ’s ligand-binding domain over 100 ns trajectories (GROMACS) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the oxadiazole ring .

- Exposure Mitigation : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coats) during synthesis. Neutralize waste with 10% NaOH before disposal .

- Emergency Response : For skin contact, rinse with 1% acetic acid to counteract basic degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.